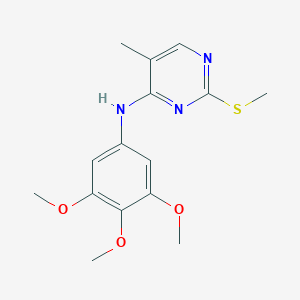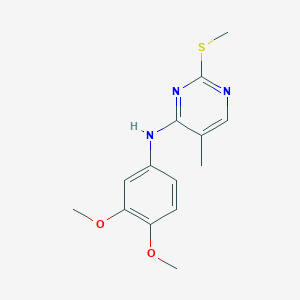
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine, also known as 5-MMS-N-TMP, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for a variety of laboratory experiments.
科学的研究の応用
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been used in studies of enzyme inhibition, protein-protein interactions, signal transduction pathways, and drug metabolism. It has also been used in studies of cell proliferation, differentiation, and apoptosis. Furthermore, it has been used to investigate the effects of environmental pollutants on cellular processes.
作用機序
The mechanism of action of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is not yet fully understood. However, it has been proposed that the compound acts as an inhibitor of enzymes involved in signal transduction pathways. It has also been suggested that it may interact with proteins involved in cell proliferation and differentiation. In addition, it has been suggested that it may interact with environmental pollutants to modulate their toxic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine have been studied in a variety of organisms. In general, the compound has been shown to inhibit enzymes involved in signal transduction pathways, which can lead to changes in gene expression, cell proliferation, and differentiation. It has also been shown to interact with proteins involved in cell proliferation and differentiation, and to modulate the effects of environmental pollutants.
実験室実験の利点と制限
The use of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and it is a relatively stable compound. Furthermore, it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for a variety of experiments. However, there are also some limitations to its use. For instance, the mechanism of action of the compound is not yet fully understood, and it may interact with other compounds in a laboratory environment.
将来の方向性
There are a number of potential future directions for 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine research. These include further studies into the mechanism of action of the compound, as well as investigations into its interactions with other compounds and its effects on gene expression. Additionally, further studies into the effects of environmental pollutants on cellular processes may be of interest. Finally, further studies into the potential applications of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine in drug metabolism, cell proliferation, and differentiation may be of interest.
合成法
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine can be synthesized via a number of different methods. The most common method is a multi-step synthesis that involves the condensation of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a base catalyst. This method produces a relatively pure product with a high yield. Other methods of synthesis include the reaction of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a Lewis acid, or the reaction of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a base catalyst and an oxidizing agent.
特性
IUPAC Name |
5-methyl-2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9-8-16-15(22-5)18-14(9)17-10-6-11(19-2)13(21-4)12(7-10)20-3/h6-8H,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJMGZNJSRTSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C(=C2)OC)OC)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)

![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)

![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)
![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)
![6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B6442527.png)
![N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442532.png)
![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)